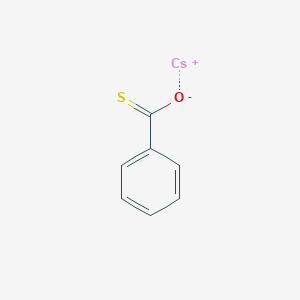
Cesium thiobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium thiobenzoate is an organosulfur compound that features a cesium cation and a thiobenzoate anion
Preparation Methods
Synthetic Routes and Reaction Conditions: Cesium thiobenzoate can be synthesized by reacting cesium hydroxide with thiobenzoic acid. The reaction typically occurs in an anhydrous solvent such as dimethylformamide (DMF) or acetonitrile under an inert atmosphere to prevent oxidation. For example, a suspension of this compound and 18-crown-6 in anhydrous acetonitrile under argon can be rapidly dispersed with stirring under reflux for 10 minutes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of high-purity reagents and controlled environments would be essential to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions: Cesium thiobenzoate undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known for its exceptional chemoselectivity in cesium ion-mediated nucleophilic reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with α-bromo acids in the presence of dimethylformamide to form α-thioacids.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, nucleophilic substitution with α-bromo acids yields α-thioacids .
Scientific Research Applications
Cesium thiobenzoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pseudopeptides and thioesters.
Materials Science: The compound’s unique properties make it useful in the development of new materials, such as photoinitiators for ultraviolet curing.
Biological Research:
Mechanism of Action
The mechanism of action of cesium thiobenzoate involves its ability to act as a nucleophile in substitution reactions. The cesium ion enhances the nucleophilicity of the thiobenzoate anion, facilitating its reaction with electrophilic centers. This property is particularly useful in the synthesis of complex organic molecules .
Comparison with Similar Compounds
S-benzoheterocycle thiobenzoates: These compounds share similar structural features and reactivity with cesium thiobenzoate.
Phosphorothioamidites: These compounds also contain sulfur and are used in similar synthetic applications.
Uniqueness: this compound is unique due to the “cesium effect,” which enhances its chemoselectivity and reactivity in nucleophilic substitution reactions. This property distinguishes it from other thiobenzoates and related compounds .
Properties
Molecular Formula |
C7H5CsOS |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
cesium;thiobenzate |
InChI |
InChI=1S/C7H6OS.Cs/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1 |
InChI Key |
QRPYHTZAJOUHAQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)[O-].[Cs+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















